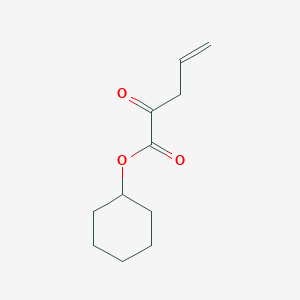

Cyclohexyl 2-oxopent-4-enoate

Description

Cyclohexyl 2-oxopent-4-enoate is an ester derivative featuring a cyclohexyl group, a conjugated enone system (2-oxopent-4-enoate), and a ketone functional group. Cyclohexenone-based compounds are recognized for their versatility as intermediates in synthesizing bioactive molecules, including anti-inflammatory, anticonvulsant, and antitumor agents . The cyclohexyl moiety and ester/ketone functionalities in this compound likely influence its thermal stability, reactivity, and biological activity, as observed in structurally related compounds.

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

cyclohexyl 2-oxopent-4-enoate |

InChI |

InChI=1S/C11H16O3/c1-2-6-10(12)11(13)14-9-7-4-3-5-8-9/h2,9H,1,3-8H2 |

InChI Key |

CQBIKPIKUURSCK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)C(=O)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-oxopent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 2-oxopent-4-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-oxopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexyl 2-oxopentanoic acid.

Reduction: Formation of cyclohexyl 2-hydroxypent-4-enoate.

Substitution: Formation of cyclohexyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-oxopent-4-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 2-oxopent-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 2-oxopent-4-enoic acid, which can then participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cyclohexyl 2-oxopent-4-enoate with key structural analogs based on functional groups, thermal stability, and applications:

*Hypothesized based on cyclohexenone ester analogs.

Thermal Stability

Cyclohexyl methacrylate, a structural analog with a cyclohexyl group and ester functionality, exhibits an onset degradation temperature of 270–285°C . This high thermal stability is attributed to the rigidity of the cyclohexyl ring and the stability of the methacrylate ester. In contrast, glycerol formal methacrylate (Comparative Example 1 in ) degrades at lower temperatures despite structural similarity, highlighting the critical role of substituent size and electronic effects. This compound, with its conjugated enone system, may exhibit comparable or enhanced stability due to resonance stabilization of the ketone group.

Key Differentiators of this compound

- Thermal Stability : Likely superior to linear esters (e.g., glycerol formal methacrylate) due to steric hindrance from the cyclohexyl group .

- Biological Potential: The enone system may enable Michael addition reactions with cellular nucleophiles, a mechanism exploited by anticancer agents .

- Industrial Utility : The cyclohexyl group could improve compatibility with hydrophobic polymers, enhancing material performance in coatings or adhesives .

Biological Activity

Cyclohexyl 2-oxopent-4-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from cyclohexanol and 2-oxopent-4-enoic acid. Its molecular formula is , and it features a cyclohexyl group attached to an enone structure, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanol with 2-oxopent-4-enoic acid through esterification processes. This reaction can be catalyzed by various acids or bases to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antitumor and antifungal properties.

Antitumor Activity

Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the cytotoxicity of several derivatives against melanoma cell lines (e.g., SK-MEL-2), with IC50 values indicating potent activity (less than 250 nM) .

Table 1 summarizes the cytotoxic activity of related compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Cyclohexyl derivative | SK-MEL-2 | <250 |

| Compound A | PC-3 | <200 |

| Compound B | HL-60 | <150 |

Antifungal Activity

In addition to its antitumor properties, cyclohexyl derivatives have shown promising antifungal activity. For example, studies on related compounds demonstrated effective inhibition against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values comparable to established fungicides .

Table 2 presents the antifungal activity data:

| Compound | Fungus | EC50 (µg/mL) |

|---|---|---|

| Cyclohexyl derivative | Botrytis cinerea | 2.12 |

| Compound C | Sclerotinia sclerotiorum | 3.66 |

| Commercial Fungicide | Procymidone | 2.45 |

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the modulation of spliceosome activity, leading to cell cycle arrest at critical phases (G1 and G2/M) .

- Antifungal Mechanism : The antifungal properties may arise from the disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Case Studies

Several case studies have further elucidated the biological activities of cyclohexyl derivatives:

- Study on Antitumor Activity : A compound structurally similar to this compound was evaluated in vivo, showing significant tumor regression in animal models when administered at specific dosages .

- Fungal Resistance Study : Research indicated that certain derivatives exhibited enhanced solubility and stability, leading to improved efficacy against resistant fungal strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexyl 2-oxopent-4-enoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Cyclohexyl esters are typically synthesized via acid-catalyzed esterification or transesterification. For this compound, a ketone-containing precursor (e.g., 2-oxopent-4-enoic acid) can react with cyclohexanol under Dean-Stark conditions to remove water and drive the reaction . Optimization involves varying catalysts (e.g., H₂SO₄, p-toluenesulfonic acid), temperature (80–120°C), and solvent polarity. Evidence from cyclohexane derivative syntheses highlights the importance of monitoring reaction progress via TLC or GC-MS to identify optimal quenching points .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkage and unsaturated ketone positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C=C bonds (~1600–1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., 220–260 nm) assesses purity . For crystalline derivatives, X-ray diffraction (as in cyclohexenone analogs) provides definitive structural confirmation .

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions like hydrolysis or isomerization of the α,β-unsaturated ketone can be minimized by using anhydrous solvents (e.g., dried toluene) and inert atmospheres (N₂/Ar). Catalytic additives (e.g., molecular sieves) absorb moisture, while low-temperature workups (<0°C) prevent thermal degradation. Cyclohexyl ester analogs show that steric hindrance from the cyclohexyl group reduces unintended nucleophilic attacks .

Advanced Research Questions

Q. What computational methods can predict the reactivity and stability of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the α,β-unsaturated ketone. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Studies on cyclohexyl phosphonates demonstrate that lipophilicity (logP) and charge localization influence stability in polar solvents . Molecular dynamics simulations further predict aggregation behavior in aqueous systems .

Q. How do reaction mechanisms differ between this compound and its aliphatic analogs under oxidative conditions?

- Methodological Answer : Cyclohexyl groups introduce steric and electronic effects that alter radical pathways. For example, cyclohexane derivatives undergo hydrogen abstraction predominantly by OH radicals, forming cyclohexylperoxy intermediates . Comparative studies with linear esters should monitor radical scavenging rates (via EPR spectroscopy) and activation energies (using Arrhenius plots) to quantify mechanistic divergences .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from diastereomerism or solvent artifacts. Advanced techniques include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra.

- Isotopic Labeling : Traces unexpected rearrangements (e.g., keto-enol tautomerism).

- Dynamic Light Scattering (DLS) : Detects aggregates that distort spectral readings .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies for the hydrolysis of this compound?

- Methodological Answer : Conduct pH-dependent experiments (pH 2–12) using buffer solutions, monitoring ester cleavage via UV-Vis (loss of α,β-unsaturation at ~250 nm) or HPLC. Rate constants (k) are derived from pseudo-first-order kinetics. Cyclohexane sulfonate hydrolysis studies recommend using ionic strength adjusters (e.g., NaCl) to isolate pH effects . Arrhenius plots (ln k vs. 1/T) quantify activation energy barriers .

Q. What statistical approaches validate reproducibility in this compound synthesis?

- Methodological Answer : Use a factorial design (e.g., 2³) to test variables: catalyst concentration, temperature, and solvent ratio. ANOVA identifies significant factors affecting yield and purity. Replicate experiments (n ≥ 3) with standard deviations <5% confirm reproducibility. For outlier detection, Grubbs’ test or Q-test statistically flags anomalous data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.